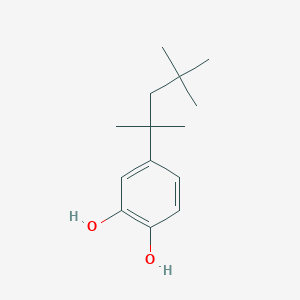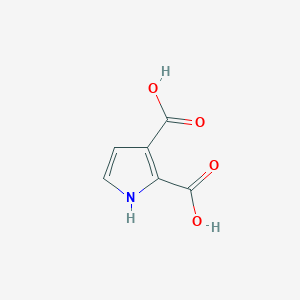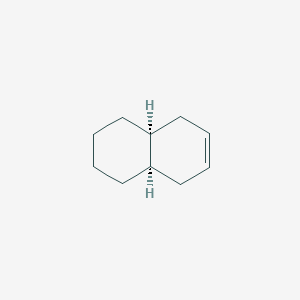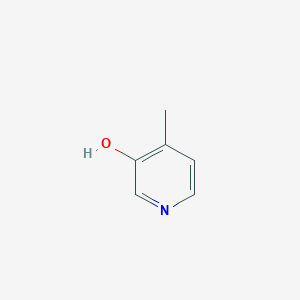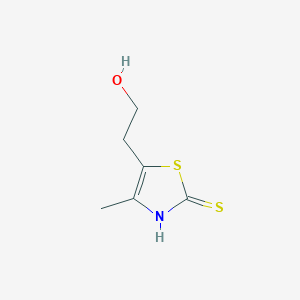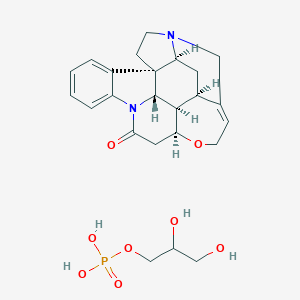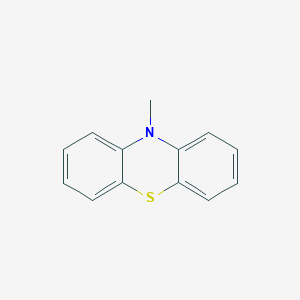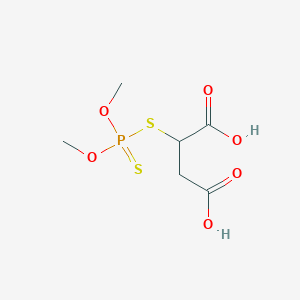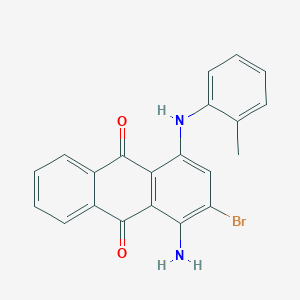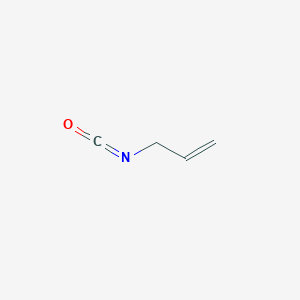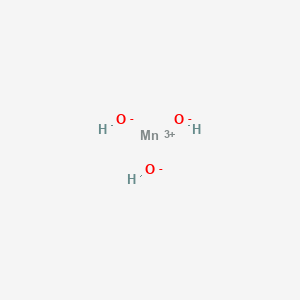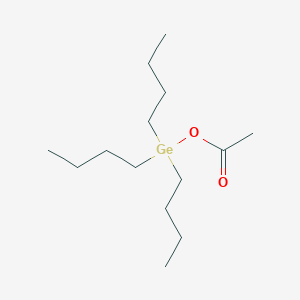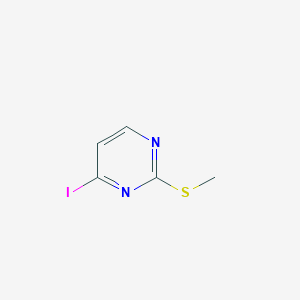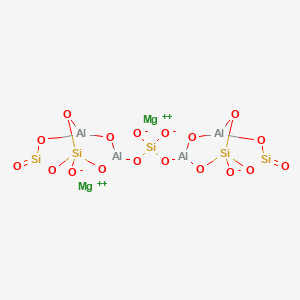
Cordierite
Vue d'ensemble
Description
Cordierite, also known as iolite, is a magnesium iron aluminium cyclosilicate . It is a strongly pleochroic mineral, meaning its color will be noticeably different when viewed at different angles . It is one of the few minerals that exhibits such strong pleochroism . Cordierite forms a solid solution series with the rare mineral Sekaninaite . Cordierite is the magnesium-rich end member, and Sekaninaite is the iron-rich end member . Cordierite often is replaced by other minerals, especially phyllosilicates such as micas, Chlorite, and Talc .
Synthesis Analysis
Cordierite powders were synthesized by chemical coprecipitation–rotation evaporation and solid reaction sintering . The thermodynamics, thermal analysis, phase composition, specific surface area, morphology, and grain size distribution of the samples sintered at different temperatures were systematically studied . SEM micrographs showed that the crystal structural evolution of cordierite was divided into three processes . The temperatures of 1000 °C (the formation of hexagonal flake–like grain) and 1200 °C (the formation of flaky texture grain) were two important sintering transition points .
Molecular Structure Analysis
Cordierite belongs to the Cyclosilicate class of minerals, indicating a crystal structure where silicate tetrahedra combine in rings . Its crystal system is orthorhombic, meaning it possesses three axes of unequal length, all perpendicular to one another .
Chemical Reactions Analysis
The formation conditions of cordierite were relatively harsh, the formation temperature was close to the decomposition temperature, and it was difficult to control the sintering temperature . Phase analysis revealed that the main crystal phase of samples sintered at 1200 °C was cordierite phase and a little spinel phase and mullite phase .
Physical And Chemical Properties Analysis
Cordierite has a hardness of approximately 7-7.5 on the Mohs scale, giving it durability for various uses . Its average density is 2.65 g/cm^3 . It has a transparent to translucent appearance, and has poor cleavage . Its fractures are brittle, and are characterized by smooth, curving surfaces . It can be identified by its massive granular or prismatic crystal forms .
Applications De Recherche Scientifique
Refractory and Insulating Materials : Cordierite can be synthesized from compositions like kaolin waste, talc, and magnesium oxide. It is suitable for producing refractory and insulating materials due to its desirable mineralogical and morphological properties (Almeida et al., 2018).
Ceramic Material : Moroccan stevensite and andalusite can be used to produce cordierite ceramics, which are attractive for various applications due to their phase composition and temperature-dependent properties (Bejjaoui et al., 2010).
Automotive Applications : Cordierite's role in reducing emissions from internal combustion engines is significant. It serves as a support for catalysts and facilitates mechanical filtration of carbonaceous particles in diesel engine exhaust gases (Negro et al., 1993).
Enhancing Mechanical and Thermal Properties : The addition of SiC to cordierite-based ceramics can improve their thermal shock resistance and elastic modulus. This modification is important for broadening cordierite’s industrial applications (Kakroudi et al., 2020).
Electronics and Environmental Protection : Cordierite's low thermal expansion, high chemical stability, and excellent thermal shock resistance make it useful in electronics, automobile, and environmental protection industries. It is also employed as electronic packaging material, catalyst carrier, and heat radiation material (Zhang Wei, 2015).
Felsic Igneous Rocks : In geology, cordierite is a characteristic mineral in peraluminous felsic igneous rocks, and its formation is influenced by various parameters including temperature, pressure, and chemical composition (Clarke, 1995).
Pollution Control : Kaolin-based cordierite systems, prepared via conventional techniques, show promise in pollution control, particularly in reducing carbon monoxide and hydrocarbons in vehicle exhaust gases (Yamuna et al., 2004).
High-Temperature Applications : Due to its high melting temperature and resistance to thermal, chemical, and corrosion shocks, cordierite is extensively used in high-temperature applications (Hasmaliza et al., 2013).
Safety And Hazards
This product is considered an article and does not pose any health hazard under normal use . The health effects listed below may be relevant when dust is generated during machining or other processing conditions . Coughing or shortness of breath may occur in cases of excessive inhalation . Dust may cause irritation to skin and eyes . Chronic exposure to dust may lead to pneumoconiosis .
Orientations Futures
For more than four decades, Corning has continued its research and development on cordierite, improving the material in new and innovative ways to meet the demands of today’s automakers for substrates with thinner walls and more channels per area, to further reduce emissions, with minimal impact on fuel economy .
Propriétés
IUPAC Name |
dimagnesium;dioxido-bis[(1-oxido-3-oxo-2,4,6,8,9-pentaoxa-1,3-disila-5,7-dialuminabicyclo[3.3.1]nonan-7-yl)oxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Al.2Mg.2O6Si2.O4Si.2O/c;;;;;;2*1-7(2)6-8(3,4)5;1-5(2,3)4;;/q6*+2;3*-4;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKIRARMQDRGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]12O[Al](O[Al](O1)O[Si]([O-])([O-])O[Al]3O[Al]4O[Si](=O)O[Si](O4)(O3)[O-])O[Si](=O)O2.[Mg+2].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al4Mg2O18Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12330-40-4 (hydrate) | |
| Record name | Cordierite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
584.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Blue, gray, or brown mineral; [Merck Index] White solid; [Corning MSDS] | |
| Record name | Cordierite (Mg2[Al4O3(SiO3)5]) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cordierite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20482 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cordierite | |
CAS RN |
1302-88-1, 12330-40-4 | |
| Record name | Cordierite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cordierite (Mg2[Al4O3(SiO3)5]) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mg-cordierite, aluminium magnesium silicate (4:2:5) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cordierite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



